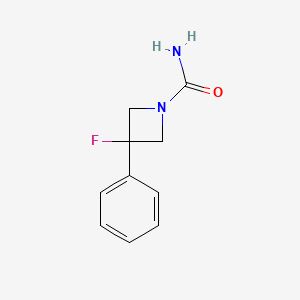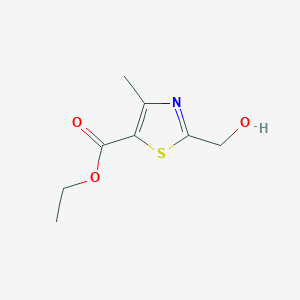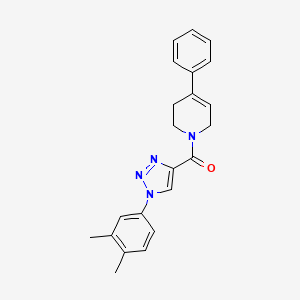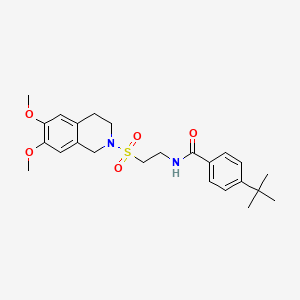
1-(Benzenesulfonyl)-2-bromopyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Benzenesulfonyl)-2-bromopyrrole” is a chemical compound that contains a benzenesulfonyl group and a bromopyrrole group . It’s related to 1-Benzenesulfonyl-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid, which has a molecular weight of 302.31 .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as X-ray diffraction . The structure of related compounds reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis
The chemical reactions of “this compound” could involve electrophilic aromatic substitution (EAS) reactions . This type of reaction is used to place the second group (SO2Cl) on the benzene ring . Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters .Scientific Research Applications
Directed Lithiation and Functionalization
- Directed Lithiation: Directed lithiation of N-benzenesulfonyl-3-bromopyrrole allows selective generation of C-2 lithio species. This process is electrophile-controlled, enabling regioselective functionalization through dynamic equilibrium between C-2 and C-5 lithio species (Fukuda et al., 2010).
Preparation of Stable Derivatives and Coupling Reactions
- Stable Derivative Formation: 2-Bromo-N-(p-toluenesulfonyl)pyrrole, a crystalline stable derivative of 2-bromopyrrole, has been prepared with high yield. It demonstrates excellent stability at ambient temperatures and is an effective substrate for Suzuki coupling reactions with arylboronic acids (Knight et al., 2003).
Synthesis of Indoles and Pyrroles
- Synthesis of Indoles: 1-Benzoyl-3-bromomethylindole and 1-benzenesulfonyl-3-bromomethylindole react with various nucleophiles, leading to potential intermediates for synthesizing a wide range of indole alkaloids and pharmacologically important substances (Nagarathnam, 1992).
- Pyrrole Synthesis: Nucleophilic addition of sulfonamides to bromoacetylenes facilitates the preparation of pyrroles with various substituents, showcasing versatility in pyrrole chemistry (Yamagishi et al., 2011).
Electrophilic Reactions and Synthesis of Bromopyrrole Alkaloids
- Electrophilic Reactions: The study of electrophilic reactions, like nitration and bromination, of N-substituted pyrroles, including 1-benzylpyrrole, reveals insights into the substitution patterns and product interrelationships (Anderson & Griffiths, 1967).
- Bromopyrrole Alkaloids: Research on marine sponges led to the isolation of benzosceptrin C, a dimeric bromopyrrole alkaloid with antimicrobial activity. This compound is a testament to the potential of bromopyrrole derivatives in natural product chemistry (Kubota et al., 2009).
Mechanism of Action
Target of Action
For instance, benzenesulfinic acid has been reported to interact with the Oxysterols receptor LXR-beta .
Mode of Action
The pyrrolidine ring, a component of this compound, is known to be a versatile scaffold for biologically active compounds . The benzenesulfonyl group can also participate in various reactions, contributing to the compound’s overall activity .
Biochemical Pathways
Compounds containing a pyrrolidine ring or a benzenesulfonyl group can influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence these properties .
Result of Action
Compounds containing a pyrrolidine ring or a benzenesulfonyl group can have various biological effects, depending on their specific structure and the nature of their targets .
Action Environment
The action, efficacy, and stability of 1-(Benzenesulfonyl)-2-bromopyrrole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .
properties
IUPAC Name |
1-(benzenesulfonyl)-2-bromopyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRIYSFPJYQFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2974481.png)

![3,4-diethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2974484.png)
![6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2974485.png)
![2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2974486.png)


![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974498.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2974499.png)

![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)
